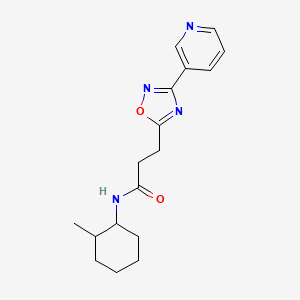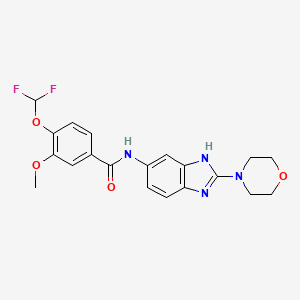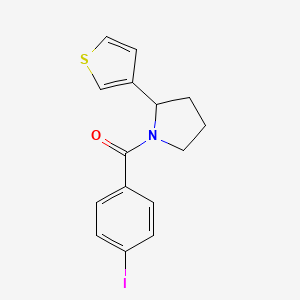
N-(2-methylcyclohexyl)-3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methylcyclohexyl)-3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)propanamide, also known as JNJ-5207852, is a small molecule inhibitor of the transcription factor c-Jun. It is a potential drug candidate for the treatment of cancer, inflammation, and other diseases.
Wirkmechanismus
N-(2-methylcyclohexyl)-3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)propanamide inhibits the transcription factor c-Jun by binding to its DNA-binding domain. c-Jun is a key regulator of cell growth, differentiation, and apoptosis, and is overexpressed in many types of cancer. By inhibiting c-Jun, N-(2-methylcyclohexyl)-3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)propanamide can block the growth of cancer cells and induce apoptosis.
Biochemical and Physiological Effects:
N-(2-methylcyclohexyl)-3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)propanamide has been shown to induce apoptosis in cancer cells by activating the caspase pathway. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. In animal models of arthritis and colitis, N-(2-methylcyclohexyl)-3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)propanamide has been shown to reduce joint swelling and inflammation of the colon, respectively.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(2-methylcyclohexyl)-3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)propanamide is that it is a small molecule inhibitor, which makes it easier to synthesize and administer than larger protein inhibitors. However, one limitation of N-(2-methylcyclohexyl)-3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)propanamide is that it may have off-target effects on other transcription factors, which could lead to unintended side effects.
Zukünftige Richtungen
There are several future directions for the research and development of N-(2-methylcyclohexyl)-3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)propanamide. One direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to study the pharmacokinetics and pharmacodynamics of N-(2-methylcyclohexyl)-3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)propanamide in animal models and humans to determine the optimal dosage and administration schedule. Finally, further research is needed to determine the safety and efficacy of N-(2-methylcyclohexyl)-3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)propanamide in clinical trials for the treatment of cancer, inflammation, and other diseases.
Synthesemethoden
The synthesis of N-(2-methylcyclohexyl)-3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)propanamide involves a multi-step process that starts with the reaction of 2-methylcyclohexanone with hydroxylamine to form the corresponding oxime. The oxime is then reacted with phosphorus oxychloride to form the corresponding nitrile. The nitrile is further reacted with 3-pyridinecarboxylic acid hydrazide to form the corresponding hydrazide. Finally, the hydrazide is reacted with 2-bromo-3-(2-methylcyclohexyl)propanoic acid to form N-(2-methylcyclohexyl)-3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)propanamide.
Wissenschaftliche Forschungsanwendungen
N-(2-methylcyclohexyl)-3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)propanamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, lung, and colon cancer cells. N-(2-methylcyclohexyl)-3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)propanamide has also been shown to reduce inflammation in animal models of arthritis and colitis. In addition, N-(2-methylcyclohexyl)-3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)propanamide has been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to reduce the accumulation of beta-amyloid plaques in the brain.
Eigenschaften
IUPAC Name |
N-(2-methylcyclohexyl)-3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2/c1-12-5-2-3-7-14(12)19-15(22)8-9-16-20-17(21-23-16)13-6-4-10-18-11-13/h4,6,10-12,14H,2-3,5,7-9H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWCFTEFOCPAGCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC(=O)CCC2=NC(=NO2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methyl-7-({[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}methyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7495206.png)
![N-[[3-methoxy-4-(oxolan-2-ylmethoxy)phenyl]methyl]-3-phenylpropanamide](/img/structure/B7495218.png)
![5,6-diamino-3-(4-chlorophenyl)-8-(diethylamino)-2-oxo-1H-pyrrolo[2,3-c][2,7]naphthyridine-9-carbonitrile](/img/structure/B7495226.png)

![4-chloro-N-[(1-phenylpyrrolidin-3-yl)methyl]benzamide](/img/structure/B7495258.png)
![N-[4-(diethylamino)phenyl]-3-methyl-2-[(2-phenoxyacetyl)amino]butanamide](/img/structure/B7495265.png)



![N-[3-(azepan-1-ylsulfonyl)phenyl]pyrazine-2-carboxamide](/img/structure/B7495305.png)


![N-(2,5-dichlorophenyl)-1-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]pyrrolidine-2-carboxamide](/img/structure/B7495318.png)
![N-(1,1-dioxothiolan-3-yl)-2-(4-oxothieno[2,3-d]pyrimidin-3-yl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B7495328.png)